2-Oxocyclohexanecarbonitrile

Description

The exact mass of the compound 2-Oxocyclohexanecarbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2841. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Oxocyclohexanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxocyclohexanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

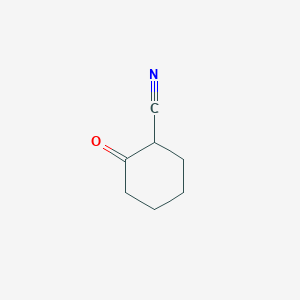

Structure

3D Structure

Properties

IUPAC Name |

2-oxocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMVCOUKVCLWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277557 | |

| Record name | 2-oxocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4513-77-3 | |

| Record name | 4513-77-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-oxocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxocyclohexanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cyanocyclohexanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F7V86456G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Oxocyclohexanecarbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design and utilization of multifunctional building blocks are paramount to the efficient construction of complex molecular architectures. Among these, 2-oxocyclohexanecarbonitrile, a seemingly simple α-cyanoketone, emerges as a scaffold of significant interest. Its unique combination of a reactive ketone, a versatile nitrile group, and a conformationally adaptable cyclohexane ring provides a rich platform for a diverse array of chemical transformations. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-oxocyclohexanecarbonitrile, from its synthesis and physicochemical properties to its burgeoning applications as a key intermediate in the synthesis of novel therapeutic agents. By delving into the underlying principles of its reactivity and showcasing its synthetic utility, we endeavor to illuminate the path for its broader application in the quest for new medicines.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 2-oxocyclohexanecarbonitrile is fundamental to its effective handling, characterization, and application in synthesis.

Physical and Chemical Properties

The key physicochemical properties of 2-oxocyclohexanecarbonitrile are summarized in the table below. These values are critical for designing reaction conditions, purification procedures, and for ensuring safe laboratory practices.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 150 °C at 20 mmHg | [2] |

| Density | 1.05 g/cm³ | |

| Melting Point | 290 °C (decomposes) | |

| Flash Point | 117.6 °C | |

| Refractive Index | 1.465 | |

| CAS Number | 4513-77-3 | [1] |

Spectroscopic Characterization

Accurate structural elucidation and purity assessment of 2-oxocyclohexanecarbonitrile rely on a combination of spectroscopic techniques.

The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule. While experimentally obtained spectra from peer-reviewed literature are the gold standard, predicted data based on established principles can serve as a valuable guide for preliminary identification.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz):

-

δ 3.50-3.70 (m, 1H): This multiplet corresponds to the proton at the α-position (C-1), which is deshielded by both the adjacent ketone and nitrile groups.

-

δ 2.30-2.60 (m, 2H): These signals are attributed to the protons on the carbon adjacent to the carbonyl group (C-6).

-

δ 1.80-2.20 (m, 6H): This complex region arises from the overlapping signals of the remaining methylene protons on the cyclohexane ring (C-3, C-4, and C-5).

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz):

-

δ ~200: Ketone carbonyl carbon (C-2).

-

δ ~118: Nitrile carbon (-C≡N).

-

δ ~45-55: Methine carbon bearing the nitrile group (C-1).

-

δ ~20-40: Methylene carbons of the cyclohexane ring (C-3, C-4, C-5, C-6).

Note: The exact chemical shifts and coupling constants can be influenced by the solvent and the presence of tautomers.

IR spectroscopy is a powerful tool for identifying the key functional groups present in 2-oxocyclohexanecarbonitrile.

Characteristic IR Absorption Bands:

-

~2250-2210 cm⁻¹ (sharp, medium intensity): This band is characteristic of the C≡N stretching vibration of the nitrile group.

-

~1725-1705 cm⁻¹ (strong, sharp): This intense absorption corresponds to the C=O stretching vibration of the cyclohexanone ring.

-

~2950-2850 cm⁻¹ (medium to strong): These bands are due to the C-H stretching vibrations of the methylene and methine groups in the cyclohexane ring.

Synthesis of 2-Oxocyclohexanecarbonitrile: A Practical Approach

The synthesis of 2-oxocyclohexanecarbonitrile can be approached through several routes. A common and effective laboratory-scale method involves the cyanation of an α-halocyclohexanone. This two-step process, starting from the readily available cyclohexanone, offers a reliable pathway to the target compound.

Rationale for the Synthetic Strategy

The chosen synthetic route leverages the reactivity of the α-position to a ketone. The initial halogenation of cyclohexanone creates an electrophilic center that is susceptible to nucleophilic attack by a cyanide source. This strategy is widely applicable for the synthesis of α-cyanoketones.

graph Synthesis_Workflow {

layout=dot;

rankdir=LR;

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9];

Cyclohexanone [label="Cyclohexanone"];

Alpha_Halo [label="α-Halocyclohexanone\n(e.g., 2-Bromocyclohexanone)"];

Target [label="2-Oxocyclohexanecarbonitrile"];

Cyclohexanone -> Alpha_Halo [label="Halogenation\n(e.g., Br₂/AcOH)"];

Alpha_Halo -> Target [label="Nucleophilic Substitution\n(e.g., NaCN/DMSO)"];

}

Caption: Key reaction pathways of 2-oxocyclohexanecarbonitrile.

Synthesis of Pyrimidine Derivatives

The α-cyanoketone moiety in 2-oxocyclohexanecarbonitrile is an excellent precursor for the synthesis of substituted pyrimidines, a class of heterocycles with a broad spectrum of biological activities, including anticancer and antiviral properties.[3] The condensation reaction with guanidine or substituted amidines provides a direct route to aminopyrimidine derivatives.

General Reaction Scheme:

The reaction proceeds via an initial condensation of the amine nucleophile with the ketone, followed by intramolecular cyclization and subsequent aromatization to yield the pyrimidine ring.

Synthesis of Tetrazole Derivatives

The nitrile group of 2-oxocyclohexanecarbonitrile can participate in [3+2] cycloaddition reactions with azides to form tetrazoles. Tetrazoles are recognized as important bioisosteres for carboxylic acids in drug design, offering improved metabolic stability and pharmacokinetic properties.[4][5]

General Reaction Scheme:

The reaction is typically carried out using sodium azide in the presence of a Lewis acid or an ammonium salt, leading to the formation of 5-substituted tetrazoles.

Synthesis of Tetrahydrobenzothiophene Derivatives

The Gewald reaction, a multicomponent reaction involving a ketone, an activated nitrile, and elemental sulfur, provides a straightforward route to highly substituted 2-aminothiophenes.[4][6] 2-Oxocyclohexanecarbonitrile can serve as the ketone component in a modified Gewald reaction to produce 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and its derivatives. These thiophene-fused systems are present in a number of biologically active compounds.[3][7]

General Reaction Scheme:

The reaction is typically catalyzed by a base, such as morpholine or triethylamine, and proceeds through a series of condensation and cyclization steps.

Synthesis of Spiro-quinazoline Derivatives

The ketone functionality of 2-oxocyclohexanecarbonitrile can undergo condensation with bifunctional reagents like 2-aminobenzonitriles to form spirocyclic quinazoline derivatives. Spiro-quinazolines are a class of compounds that have shown promise in various therapeutic areas, including as anticancer and anti-inflammatory agents.[8]

General Reaction Scheme:

The reaction involves the formation of an imine intermediate, followed by an intramolecular cyclization to construct the spiro-quinazoline scaffold.

Safety and Handling

2-Oxocyclohexanecarbonitrile is a chemical that requires careful handling in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation.

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle the compound in a well-ventilated chemical fume hood.

First Aid Measures:

-

Skin contact: Immediately wash with soap and plenty of water.

-

Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek medical attention.

Conclusion and Future Outlook

2-Oxocyclohexanecarbonitrile has demonstrated its value as a versatile and reactive intermediate in organic synthesis. Its ability to serve as a precursor to a wide range of medicinally relevant heterocyclic scaffolds, including pyrimidines, tetrazoles, thiophenes, and quinazolines, underscores its importance in drug discovery and development. The synthetic protocols outlined in this guide provide a practical framework for its preparation and utilization. As the demand for novel and diverse chemical entities continues to grow in the pharmaceutical industry, the strategic application of multifunctional building blocks like 2-oxocyclohexanecarbonitrile will undoubtedly play an increasingly crucial role. Future research will likely focus on the development of more efficient and sustainable synthetic methods for its production and the expansion of its application in the synthesis of complex and biologically active molecules.

References

-

A Facile Synthesis of 2-Amino-5-cyano-4, 6-disubstitutedpyrimidines under MWI. (2011). ResearchGate. [Link]

-

Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]

-

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. National Institutes of Health. [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. National Center for Biotechnology Information. [Link]

-

2-Oxocyclohexanecarbonitrile. PubChem. [Link]

-

New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Scirp.org. [Link]

-

Cyclohexanone synthesis. Organic Chemistry Portal. [Link]

-

2-oxocyclohexanecarbonitrile. ChemSynthesis. [Link]

-

(PDF) Tetrahedron letter. ResearchGate. [Link]

-

Exploring the potential application of pharmaceutical intermediates in drug synthesis. Hebei Zhuanglai Chemical Trading Co.,Ltd. [Link]

-

( - Cyclohexanone, 2-chloro-2-methyl- - ) and. Organic Syntheses Procedure. [Link]

-

American Journal of Organic Chemistry. Scientific & Academic Publishing. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

-

Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. ResearchGate. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

-

phenyl-3′,4′-dihydro-1′H-spiro[cyclohexane-1,2′-quinazoline]. National Institutes of Health. [Link]

-

Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. National Center for Biotechnology Information. [Link]

-

Cyclohexanecarbonitrile. NIST WebBook. [Link]

-

A New and Green Method for the Synthesis of Spiro[indole‐quinazoline] Derivatives Using Magn. J. Synth. Chem.[Link]

-

Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias. [Link]

-

Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. National Center for Biotechnology Information. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). Journal of Chemistry and Technologies. [Link]

-

CSIR-NCL identifies drug intermediates & KSMs from essential medicines list. BioSpectrum India. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. ResearchGate. [Link]

-

Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Publishing. [Link]

-

The Big Review VII: More Carbonyl Compounds. Spectroscopy Online. [Link]

-

A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. ResearchGate. [Link]

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. [Link]

-

Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journals. [Link]

-

Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro. PubChem. [Link]

Sources

- 1. 2-Oxocyclohexanecarbonitrile | C7H9NO | CID 220297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-(2-Nitroanilino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. jsynthchem.com [jsynthchem.com]

Introduction: Unveiling the Potential of a Versatile Synthetic Building Block

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyanocyclohexanone

In the landscape of organic synthesis and medicinal chemistry, the strategic functionalization of cyclic scaffolds is a cornerstone of molecular design. 2-Cyanocyclohexanone, a derivative of cyclohexanone, emerges as a molecule of significant interest. It combines the reactivity of a ketone with the unique electronic properties of a nitrile group, all positioned on a conformationally well-defined six-membered aliphatic ring. The juxtaposition of an electron-withdrawing ketone and a nitrile group at the alpha-position creates a highly activated methylene bridge, rendering the alpha-proton exceptionally acidic. This structural feature transforms 2-cyanocyclohexanone into a versatile precursor for a wide array of more complex molecular architectures, making it a valuable intermediate for researchers in drug discovery and materials science.

While extensive, publicly available experimental data for 2-cyanocyclohexanone is limited, its physicochemical profile can be thoroughly understood by dissecting its structural components, drawing parallels with analogous compounds, and applying fundamental principles of physical organic chemistry. This guide provides a comprehensive exploration of these properties, focusing not just on theoretical values but on the robust experimental methodologies required for their empirical determination. We will delve into the causality behind experimental choices, offering field-proven insights for its synthesis, characterization, and safe handling.

Section 1: Molecular Structure and Inherent Chemical Features

The reactivity and physical properties of 2-cyanocyclohexanone are a direct consequence of its molecular architecture. Understanding this structure is the first step in predicting its behavior in chemical and biological systems.

Key Structural Elements:

-

Cyclohexane Ring: Provides a non-planar, three-dimensional scaffold.

-

Ketone (C=O): A polar functional group that acts as a hydrogen bond acceptor and imparts a dipole moment. It is a key reactive site for nucleophilic addition.

-

Nitrile (C≡N): A strongly polar and electron-withdrawing group that influences the acidity of the adjacent C-H bond. It can be hydrolyzed to a carboxylic acid or reduced to an amine, offering synthetic versatility.

A critical feature of 2-cyanocyclohexanone is its existence in a tautomeric equilibrium between the keto and enol forms. The presence of two electron-withdrawing groups (ketone and nitrile) flanking the α-carbon significantly stabilizes the conjugate base (enolate) through resonance, thereby increasing the acidity of the α-proton and favoring enolization more than in unsubstituted cyclohexanone.

Table 1: Computed Molecular Properties of 2-Cyanocyclohexanone

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | - |

| Molecular Weight | 123.15 g/mol | - |

| Exact Mass | 123.068414 Da | - |

| Topological Polar Surface Area | 40.9 Ų | Computed |

| Hydrogen Bond Acceptor Count | 2 | Computed |

| Hydrogen Bond Donor Count | 0 | Computed |

Section 2: Core Physicochemical Properties: An Evidence-Based Estimation

Direct experimental values for many of 2-cyanocyclohexanone's properties are not cataloged in major databases. However, we can deduce a reliable profile by comparing it to the well-characterized parent compound, cyclohexanone, and other α-substituted derivatives.

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Rationale & Comparative Analysis |

| Appearance | Colorless to pale yellow liquid | Similar to cyclohexanone and other substituted derivatives.[1][2] |

| Boiling Point | > 156 °C (at 760 mmHg) | The addition of a polar nitrile group significantly increases the dipole moment compared to cyclohexanone (b.p. 155.6 °C), leading to stronger intermolecular forces and a higher boiling point.[2][3][4][5] For comparison, 2-chlorocyclohexanone has a boiling point of 82-83 °C at a reduced pressure of 10 mmHg.[6] |

| Melting Point | Not readily predicted | Will depend on crystal packing efficiency; likely lower than room temperature. Cyclohexanone melts at -47 °C.[2][3][5] |

| Solubility | Sparingly soluble in water; miscible with common organic solvents (e.g., ethanol, ether, acetone, ethyl acetate). | The polar ketone and nitrile groups allow for some aqueous solubility, but the seven-carbon hydrocarbon structure limits it. High miscibility with organic solvents is expected, similar to cyclohexanone.[2][5] |

| pKa (of α-proton) | ~11-13 | This is the most significant chemical property. The α-proton is positioned between two electron-withdrawing groups, which stabilize the resulting carbanion via resonance. This acidity is substantially higher than that of cyclohexanone (~17). The pKa is expected to be in the range of other β-dicarbonyl or related compounds.[7][8] |

Section 3: Spectroscopic and Spectrometric Characterization: A Practical Guide

Accurate structural confirmation and purity assessment are paramount. The following sections detail the principles and standardized protocols for the comprehensive characterization of 2-cyanocyclohexanone.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is the primary technique for identifying the key functional groups. The diagnostic value lies in the unique vibrational frequencies of the carbonyl (C=O) and nitrile (C≡N) bonds, which appear in distinct, uncongested regions of the spectrum. The position of the C=O stretch can also provide insight into ring strain and the electronic effects of the adjacent nitrile group.

Expected Absorptions:

-

C-H stretching (alkane): 2850-3000 cm⁻¹

-

C≡N stretching (nitrile): 2240-2260 cm⁻¹ (a sharp, medium-to-strong intensity peak)

-

C=O stretching (ketone): ~1715-1725 cm⁻¹ (a very strong, sharp peak). The frequency may be slightly elevated from that of cyclohexanone (~1715 cm⁻¹) due to the electron-withdrawing effect of the α-cyano group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR stage. This is a self-validating step that accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.

-

Sample Application: Place a single drop of the liquid 2-cyanocyclohexanone sample directly onto the center of the ATR crystal.

-

Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Initiate the sample scan (typically 16-32 scans at a resolution of 4 cm⁻¹ are sufficient).[9]

-

Cleaning: After analysis, thoroughly clean the crystal with an appropriate solvent.

Visualization: IR Spectroscopy Workflow

Caption: Standard workflow for ATR-FTIR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR provides the definitive connectivity map of the molecule. ¹H NMR reveals the number of unique proton environments and their neighboring protons through spin-spin coupling, while ¹³C NMR identifies the number of unique carbon environments. For a substituted cyclohexane, predicting the exact chemical shifts and coupling constants is complex due to conformational dynamics, but key diagnostic signals can be readily identified.

Predicted ¹H NMR Signals (in CDCl₃):

-

α-proton (CH(CN)C=O): ~3.5-3.8 ppm. This single proton is deshielded by both adjacent functional groups and will likely appear as a triplet or doublet of doublets, depending on the coupling to the two protons on the adjacent methylene group.

-

Cyclohexane ring protons (CH₂): ~1.7-2.6 ppm. These 8 protons will appear as a series of complex, overlapping multiplets.

Predicted ¹³C NMR Signals (in CDCl₃):

-

Carbonyl carbon (C=O): ~200-205 ppm. Significantly downfield, but may be slightly shielded compared to cyclohexanone (~212 ppm) due to the α-substituent.

-

Nitrile carbon (C≡N): ~115-120 ppm.

-

α-carbon (CH-CN): ~45-55 ppm.

-

Cyclohexane ring carbons (CH₂): ~25-40 ppm.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of 2-cyanocyclohexanone and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Validation: The use of a deuterated solvent containing a known amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) provides a self-validating reference point for the chemical shift scale.

-

Acquisition: Insert the tube into the NMR spectrometer. Perform shimming to optimize magnetic field homogeneity. Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. For full structural assignment, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborating structural information. Electron Ionization (EI) is a common, high-energy technique that induces reproducible fragmentation, creating a "fingerprint" for the molecule.

Expected Results:

-

Molecular Ion (M⁺): A peak at m/z = 123, corresponding to the molecular weight of C₇H₉NO.

-

Key Fragments: Expect fragmentation patterns typical of cyclic ketones and nitriles. Common losses might include:

-

Loss of HCN (m/z = 96)

-

Loss of CO (m/z = 95)

-

Alpha-cleavage on either side of the carbonyl group.

-

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

GC Method Setup:

-

Column: Use a standard non-polar column (e.g., HP-5MS) or a mid-polar column for better peak shape.

-

Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp at 10-20 °C/min to a final temperature of ~250 °C. This ensures separation from any impurities or solvent.

-

-

MS Method Setup: Set the mass spectrometer to scan a range from m/z 40 to 200 using EI at 70 eV.

-

Injection & Acquisition: Inject a small volume (1 µL) of the sample into the GC. The instrument software will automatically acquire mass spectra across the entire chromatogram.

-

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to 2-cyanocyclohexanone. This coupling of chromatography with mass spectrometry is a self-validating system, ensuring that the mass spectrum obtained corresponds to a pure compound.[10][11]

Visualization: GC-MS Analysis Workflow

Caption: Workflow for structural analysis by GC-MS.

Section 4: Applications in Drug Discovery and Organic Synthesis

The true value of 2-cyanocyclohexanone lies in its utility as a synthetic intermediate. Its unique combination of functional groups allows for diverse and predictable reactivity, making it an attractive starting point for creating libraries of complex molecules for biological screening.

-

Alkylation: The highly acidic α-proton can be easily removed by a mild base to form a stable enolate, which can then be alkylated with high regioselectivity. This is a powerful method for introducing carbon-carbon bonds.

-

Precursor to Heterocycles: The 1,3-relationship of the activating groups makes it an ideal precursor for synthesizing various heterocyclic systems, such as pyrimidines and pyrazoles, which are common motifs in pharmaceuticals.[12][13]

-

Functional Group Interconversion: The nitrile group can be converted into an amine or a carboxylic acid, while the ketone can be transformed into an alcohol or an alkene. This orthogonal reactivity allows for stepwise elaboration of the molecular scaffold.

The synthesis of novel cyclohexanone derivatives is a vibrant area of research for identifying compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.[13][14][15][16] The structural motif of 2-cyanocyclohexanone serves as a valuable pharmacophore that can be elaborated upon in the search for new therapeutic agents.

Section 5: Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. While a specific Material Safety Data Sheet (MSDS) for 2-cyanocyclohexanone is not widely available, its handling precautions can be inferred from related compounds.

-

Hazards: Assumed to be a skin and eye irritant.[17][18][19] May be harmful if inhaled, swallowed, or absorbed through the skin, which is typical for organic nitriles and ketones.[18][19][20][21]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17][18][20]

-

Handling: All manipulations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[19][21] Avoid contact with strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[17][21]

References

-

Greenfield Global. (2018). Safety Data Sheet - Cyclohexanone. Available at: [Link]

-

RCI Labscan Limited. (2021). SAFETY DATA SHEET - Cyclohexanone. Available at: [Link]

-

ResearchGate. A) Model arylation of 2‐cyanocyclohexanone with PhI(O2CCF3)2; B) comparative attempt using cyclohexanone. Available at: [Link]

-

Hamada, T., et al. (2022). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. MDPI. Available at: [Link]

-

Chem-Supply. 2-Chlorocyclohexanone(822-87-7)MSDS Melting Point Boiling Density Storage Transport. Available at: [Link]

-

Hill, N. J., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. Available at: [Link]

-

National Center for Biotechnology Information. Cyclohexanone. PubChem Compound Database. Available at: [Link]

-

Wikipedia. Cyclohexanone. Available at: [Link]

-

National Center for Biotechnology Information. 2-Cyanocyclohexane-1-carboxylic acid. PubChem Compound Database. Available at: [Link]

-

Kumar, V., et al. (2022). Discovery of 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor. Molecules. Available at: [Link]

-

Al-Amiery, A. A., et al. (2014). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. Available at: [Link]

-

González-Vera, J. A., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. Available at: [Link]

-

Cheméo. Cyclohexanone, 2-acetyl-. Available at: [Link]

-

ResearchGate. Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. Available at: [Link]

-

Bao, J., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

-

ResearchGate. (PDF) Synthesis, Characterization, Antibacterial and Antifungal Evaluation of Novel Cyclohexanone Benzoylhydrazones. Available at: [Link]

-

NIST. Cyclohexanone. NIST Chemistry WebBook. Available at: [Link]

-

Jiang, D., et al. (2023). Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. ResearchGate. Available at: [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

-

A-Level Chemistry. compared using 13C nmr spectroscopy. Available at: [Link]

-

NIST. Cyclohexanone. NIST Chemistry WebBook. Available at: [Link]

-

Williams, R. pKa Data Compiled by R. Williams. Available at: [Link]

-

University of Wisconsin-Madison. pKa Data Compiled by R. Williams. Available at: [Link]

-

National Center for Biotechnology Information. Cyclohexanol. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. 2-Aminocyclohexanone. PubChem Compound Database. Available at: [Link]

-

ResearchGate. How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. Available at: [Link]

-

ResearchGate. Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples. Available at: [Link]

-

Ezeh, M. I., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Available at: [Link]

Sources

- 1. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanone - Wikipedia [en.wikipedia.org]

- 3. Cyclohexanone CAS#: 108-94-1 [m.chemicalbook.com]

- 4. Cyclohexanone | Fisher Scientific [fishersci.com]

- 5. Cyclohexanone: Chemical and physical properties, Production and Uses_Chemicalbook [chemicalbook.com]

- 6. 2-Chlorocyclohexanone CAS#: 822-87-7 [m.chemicalbook.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 9. files.eric.ed.gov [files.eric.ed.gov]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. rcilabscan.com [rcilabscan.com]

- 19. louisville.edu [louisville.edu]

- 20. chemicalbook.com [chemicalbook.com]

- 21. greenfield.com [greenfield.com]

2-Oxocyclohexanecarbonitrile CAS number 4513-77-3

An In-Depth Technical Guide to 2-Oxocyclohexanecarbonitrile (CAS: 4513-77-3): Synthesis, Reactivity, and Applications for the Research Professional

Executive Summary

2-Oxocyclohexanecarbonitrile, also known as 2-cyanocyclohexanone, is a versatile bifunctional molecule that serves as a pivotal intermediate in modern organic synthesis. Its unique structure, featuring a ketone and a nitrile group on adjacent carbons, imparts a distinct reactivity profile that is highly valued by synthetic and medicinal chemists. The electron-withdrawing nature of the nitrile group significantly increases the acidity of the α-proton, facilitating a wide range of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis protocols, core reactivity, and applications, with a particular focus on its utility in the construction of complex molecular scaffolds relevant to drug discovery.

Compound Profile and Physicochemical Properties

2-Oxocyclohexanecarbonitrile is a key building block whose utility stems from the orthogonal reactivity of its ketone and nitrile functionalities.[1] Understanding its fundamental properties is the first step toward its effective application in a research setting.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 4513-77-3 | [2][3][4] |

| IUPAC Name | 2-oxocyclohexane-1-carbonitrile | [2][4] |

| Synonyms | 2-Cyanocyclohexanone, α-Cyanocyclohexanone | [2] |

| Molecular Formula | C₇H₉NO | [2][3][5] |

| Molecular Weight | 123.15 g/mol | [2][6] |

| Appearance | Liquid, Solid or semi-solid | [4][7] |

| Boiling Point | 270.8°C at 760 mmHg; 150°C at 15-20 mmHg | [1][3][5] |

| Melting Point | 290°C | [1][5] |

| Density | 1.05 g/cm³ | [4][5] |

| Storage | Sealed in dry, 2-8°C or Room Temperature |[7][8][9] |

Spectroscopic Characterization

Unambiguous structural confirmation is critical in synthesis. The spectroscopic data for 2-Oxocyclohexanecarbonitrile reflects its key functional groups. While experimental conditions can cause minor variations, the following provides a reference for characterization.

Table 2: Reference Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Frequency |

|---|---|---|

| ¹H NMR | -CH(CN)- | ~3.5 - 3.8 ppm (multiplet) |

| -CH₂- (aliphatic) | ~1.6 - 2.5 ppm (multiplets) | |

| ¹³C NMR | C=O (Ketone) | ~200 - 205 ppm |

| C≡N (Nitrile) | ~118 - 122 ppm | |

| -CH(CN)- | ~45 - 50 ppm | |

| -CH₂- (aliphatic) | ~20 - 40 ppm | |

| IR Spectroscopy | C≡N stretch | 2240 - 2260 cm⁻¹ (sharp, medium intensity) |

| C=O stretch | 1715 - 1730 cm⁻¹ (strong, sharp) |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 123 |

Caption: Structure of 2-Oxocyclohexanecarbonitrile.

Synthesis of 2-Oxocyclohexanecarbonitrile

The synthesis of α-cyanoketones is a well-established field, as these motifs are valuable precursors in organic chemistry.[10] A robust and modern approach involves the reductive cyanation of the corresponding α-haloketone, which avoids the direct use of highly toxic cyanide salts under harsh conditions.

Causality in Method Selection

The choice of a reductive cyanation strategy using an electrophilic cyanating reagent and a reducing agent like zinc dust is driven by safety and efficiency.[10] Traditional methods often require alkali metal cyanides, which are highly toxic and require stringent handling protocols. The presented method offers a milder, more practical alternative suitable for modern research labs.[10] α-Bromocyclohexanone is a readily available starting material, prepared by the bromination of cyclohexanone.

Caption: General workflow for the synthesis of 2-Oxocyclohexanecarbonitrile.

Protocol 3.1: Reductive Cyanation of α-Bromocyclohexanone

This protocol is adapted from a general procedure for the synthesis of α-cyanoketones.[10]

Materials:

-

α-Bromocyclohexanone

-

Electrophilic cyanating reagent (e.g., N-cyano-N-phenyl-p-toluenesulfonamide, NCTs)

-

Zinc dust

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Flame-dried reaction tube with magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: To a 15 mL flame-dried reaction tube containing a magnetic stir bar, add α-bromocyclohexanone (1.0 equiv.) and the cyanating reagent (1.2 equiv.).

-

Inert Atmosphere: Seal the tube, then evacuate and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Addition of Reagents: In a glovebox, add zinc dust (1.2 equiv.) and anhydrous DMF (approx. 0.25 M solution relative to the starting material) to the reaction tube.

-

Reaction: Cap the reaction tube securely and remove it from the glovebox. Allow the resulting mixture to stir at room temperature for approximately 2 hours. Monitor the reaction progress by TLC or LC-MS if desired.

-

Quenching and Extraction: Upon completion, dilute the reaction mixture with deionized water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via column chromatography on silica gel to yield the final product, 2-Oxocyclohexanecarbonitrile.

Core Reactivity and Synthetic Utility

The synthetic power of 2-Oxocyclohexanecarbonitrile lies in the synergistic interplay between its ketone and nitrile groups. The α-cyano group serves as a potent electron-withdrawing group, significantly increasing the acidity of the C-H proton at the C1 position.[11] This facilitates the formation of a stabilized enolate under mild basic conditions, which can then act as a nucleophile in a variety of crucial bond-forming reactions.

-

Enolate Formation: The primary reactive pathway involves deprotonation at the carbon between the two functional groups. This selectivity avoids the formation of a mixture of enolates that can occur with simple substituted cyclohexanones, leading to higher yields and cleaner reactions.[11]

-

Alkylation and Arylation: The stabilized enolate readily participates in SN2 reactions with alkyl halides or in more complex arylation reactions, allowing for the installation of diverse substituents at the α-position.[12]

-

Annelation Reactions: As a potent Michael donor, the enolate of 2-Oxocyclohexanecarbonitrile is an excellent substrate for Robinson annelation with α,β-unsaturated ketones (e.g., methyl vinyl ketone), providing a direct route to functionalized decalone systems, which are core structures in steroids and terpenoids.[11]

-

Heterocycle Synthesis: The 1,2-dicarbonyl-like nature of this molecule makes it a prime precursor for condensation reactions with dinucleophiles to form a wide array of heterocyclic rings, such as pyridines, pyrimidines, and quinolines, which are prevalent in pharmaceuticals.[13]

Caption: Key reaction pathways of 2-Oxocyclohexanecarbonitrile.

Applications in Medicinal Chemistry and Drug Discovery

The nitrile group is increasingly recognized not just as a synthetic handle, but as a valuable pharmacophore in its own right.[14] It is metabolically robust and can act as a hydrogen bond acceptor or a bioisostere for a carbonyl group.[14] 2-Oxocyclohexanecarbonitrile serves as a starting point for molecular scaffolds that are explored in various therapeutic areas.

-

Scaffold Synthesis: Its ability to readily form polycyclic and heterocyclic systems makes it an ideal starting material for generating diverse compound libraries for high-throughput screening.[13][15]

-

Fragment-Based Drug Design: The compact, functionalized cyclohexyl ring can be used as a fragment to probe the binding pockets of biological targets like enzymes and receptors.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): The molecule is a known intermediate for the synthesis of more complex APIs, where the cyano or keto group is further elaborated into a final, biologically active functionality.[16]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. 2-Oxocyclohexanecarbonitrile is an acute toxin and irritant, requiring careful handling in a controlled laboratory environment.

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Statement | Reference(s) |

|---|---|---|---|

| Hazard | H302 | Harmful if swallowed | [2][4][8] |

| H312 | Harmful in contact with skin | [2][4][8] | |

| H332 | Harmful if inhaled | [2][4][8] | |

| H315 | Causes skin irritation | [2][6] | |

| H319 | Causes serious eye irritation | [2][6] | |

| H335 | May cause respiratory irritation | [2][6] | |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection | [8] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | ||

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell | [4] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water | [4] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |[4] |

Handling and Storage Protocol:

-

Engineering Controls: Always handle 2-Oxocyclohexanecarbonitrile inside a certified chemical fume hood to avoid inhalation of vapors.[5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[5][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and oxidizing agents.[5][7][17] Recommended storage temperature is often refrigerated (2-8°C).[7][8]

-

Spills: In case of a spill, evacuate the area. Use personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[8] Do not allow the material to enter drains.[5]

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[8]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

-

Conclusion

2-Oxocyclohexanecarbonitrile (CAS: 4513-77-3) is more than a simple chemical intermediate; it is a powerful and versatile tool for chemical innovation. Its predictable reactivity, centered around the activated α-proton, provides reliable pathways to complex molecular architectures, including valuable polycyclic and heterocyclic systems. For researchers in synthetic chemistry and drug development, a thorough understanding of this compound's properties, synthesis, and reactivity opens doors to new molecular designs and accelerates the discovery process. Adherence to strict safety protocols is essential to harnessing its full potential responsibly.

References

-

Chemsrc. (2025). Cyclohexanecarbonitrile,2-oxo- | CAS#:4513-77-3. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Oxocyclohexanecarbonitrile. PubChem Compound Database. [Link]

-

ChemSynthesis. (2025). 2-oxocyclohexanecarbonitrile - 4513-77-3. [Link]

-

American Elements. (n.d.). 2-oxocyclohexane-1-carbonitrile | CAS 4513-77-3. [Link]

-

Canadian Science Publishing. (n.d.). Synthesis of 2,2-disubstituted-6-cyanocyclohexanones. [Link]

-

Angene Chemical. (2021). Safety Data Sheet - 2-Oxocyclohexanecarbonitrile. [Link]

-

Ren, X., et al. (2021). Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. Organic Letters, 23, 2527-2532. [Link]

-

Royal Society of Chemistry. (n.d.). Cyano-borrowing reaction: nickel-catalyzed direct conversion of cyanohydrins and aldehydes/ketones to β-cyano ketone. Chemical Science. [Link]

-

ResearchGate. (n.d.). Model arylation of 2‐cyanocyclohexanone with PhI(O2CCF3)2. [Link]

-

National Institutes of Health. (n.d.). Reaction of Tertiary 2‐Chloroketones with Cyanide Ions: Application to 3‐Chloroquinolinediones. PMC. [Link]

-

ChemBK. (2024). Cyclohexanecarbonitrile, 2-oxo-. [Link]

-

Semantic Scholar. (n.d.). Annelations of cyclic β-cyanoketones in the synthesis of functionalized polycyclic compounds and steroids. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. International Journal of Organic Chemistry, 4, 70-78. [Link]

-

Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

-

ResearchGate. (2020). Heterocycles, their Synthesis and Industrial Applications: A Review. [Link]

-

Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Oxocyclohexanecarbonitrile | C7H9NO | CID 220297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. americanelements.com [americanelements.com]

- 5. Cyclohexanecarbonitrile,2-oxo | CAS#:4513-77-3 | Chemsrc [chemsrc.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-Oxocyclohexanecarbonitrile | 4513-77-3 [sigmaaldrich.com]

- 8. angenechemical.com [angenechemical.com]

- 9. 2-oxocyclohexane-1-carbonitrile 97% | CAS: 4513-77-3 | AChemBlock [achemblock.com]

- 10. Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation [organic-chemistry.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scirp.org [scirp.org]

- 17. 2-OXOCYCLOHEXANECARBONITRILE - Safety Data Sheet [chemicalbook.com]

alternative names for 2-Oxocyclohexanecarbonitrile

An In-depth Technical Guide to the Nomenclature and Utility of 2-Oxocyclohexanecarbonitrile for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis and medicinal chemistry, the precision of language is paramount. A single chemical entity can be known by multiple names across different databases, publications, and commercial suppliers, leading to potential ambiguity and inefficiency in research and development. This guide provides a comprehensive overview of the alternative names, chemical properties, and synthetic relevance of 2-Oxocyclohexanecarbonitrile, a versatile bifunctional molecule. As a key building block, its unique combination of a ketone and a nitrile group on a cyclohexane scaffold makes it a valuable precursor for a wide array of more complex molecular architectures, particularly in the realm of drug discovery.

Part 1: Nomenclature and Chemical Identity

A clear understanding of the various synonyms and identifiers for 2-Oxocyclohexanecarbonitrile is the first step to effectively utilizing this compound in a research setting. The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) is 2-oxocyclohexane-1-carbonitrile [1].

Synonyms and Common Names

The compound is frequently referred to by several other names, which are listed below for comprehensive identification:

-

1-Cyano-2-oxocyclohexane[2]

Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are crucial:

| Identifier | Value | Source |

| CAS Number | 4513-77-3 | [1][2][3][4][5] |

| PubChem CID | 220297 | [1][5] |

| MDL Number | MFCD00154839 | [3][5] |

| EC Number | 674-351-9 | [1] |

| InChIKey | RWMVCOUKVCLWIC-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1CCC(=O)C(C1)C#N | [1] |

Part 2: Physicochemical Properties

The physical and chemical properties of 2-Oxocyclohexanecarbonitrile dictate its handling, reactivity, and potential applications.

| Property | Value | Source |

| Molecular Formula | C7H9NO | [1][2][3][4][5] |

| Molecular Weight | 123.155 g/mol | [1][3][4] |

| Boiling Point | 150 °C (at 15 mmHg) | [3][6] |

| Hydrogen Bond Acceptor Count | 2 | [1][4] |

| Topological Polar Surface Area | 40.9 Ų | [1][4] |

| Solubility | Soluble in ethanol, ether, and benzene. Insoluble in water. | [2][6] |

Part 3: Synthesis and Reactivity Insights

2-Oxocyclohexanecarbonitrile is a valuable intermediate in organic synthesis due to the presence of two reactive functional groups: a ketone and a nitrile.[6] This bifunctionality allows for a diverse range of chemical transformations, making it a versatile starting material for the synthesis of more complex molecules.

The reactivity of this molecule can be strategically controlled. The α-proton to both the ketone and nitrile groups is acidic, making it susceptible to deprotonation and subsequent alkylation or condensation reactions. The ketone can undergo reactions typical of carbonyl compounds, such as reduction, Grignard reactions, and Wittig reactions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

Caption: Conceptual reactivity of 2-Oxocyclohexanecarbonitrile.

Part 4: Application in Drug Discovery and Development

The structural motif of 2-Oxocyclohexanecarbonitrile is a valuable starting point for the synthesis of novel bioactive compounds.[7] Heterocyclic compounds, which can be synthesized from intermediates like this, are present in a large percentage of biologically active molecules.[7] The ability to selectively modify the ketone and nitrile functionalities allows for the generation of diverse chemical libraries for high-throughput screening.

For instance, the cyclohexane ring can serve as a scaffold to orient functional groups in three-dimensional space, which is critical for binding to biological targets such as enzymes and receptors.[8][9] The introduction of various substituents through the reactivity of the ketone and nitrile groups can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Exemplary Synthetic Workflow in Drug Discovery

The following diagram illustrates a generalized workflow where a bifunctional intermediate like 2-Oxocyclohexanecarbonitrile can be utilized in the early stages of drug discovery.

Caption: Generalized workflow for drug discovery.

Part 5: Experimental Protocol - Generalized Alkylation

The following is a generalized, illustrative protocol for the alkylation of a β-ketonitrile, demonstrating a common synthetic manipulation of 2-Oxocyclohexanecarbonitrile. Note: This is a conceptual protocol and should be adapted and optimized based on the specific substrate and alkylating agent used.

Objective: To introduce an alkyl group at the α-position of 2-Oxocyclohexanecarbonitrile.

Materials:

-

2-Oxocyclohexanecarbonitrile

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA))

-

Alkylating agent (e.g., Alkyl halide)

-

Quenching solution (e.g., Saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Oxocyclohexanecarbonitrile in the chosen anhydrous solvent in a flame-dried flask equipped with a magnetic stirrer.

-

Deprotonation: Cool the solution to an appropriate temperature (e.g., 0 °C for NaH, -78 °C for LDA). Slowly add the base to the solution to form the enolate. Stir for a predetermined time to ensure complete deprotonation.

-

Alkylation: Add the alkylating agent to the enolate solution. The reaction may be allowed to slowly warm to room temperature and stirred until completion (monitored by Thin Layer Chromatography).

-

Workup: Quench the reaction by carefully adding the quenching solution. Transfer the mixture to a separatory funnel and extract with the extraction solvent.

-

Purification: Wash the combined organic layers with brine, dry over the drying agent, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Part 6: Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Oxocyclohexanecarbonitrile is associated with the following hazards:

-

Harmful if swallowed[1]

-

Harmful in contact with skin[1]

-

Causes skin irritation[1]

-

Causes serious eye irritation[1]

-

Harmful if inhaled[1]

-

May cause respiratory irritation[1]

Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[10] All manipulations should be performed in a well-ventilated fume hood.[10]

Conclusion

2-Oxocyclohexanecarbonitrile, also known by a variety of synonyms such as 2-cyanocyclohexanone, is a functionally rich and synthetically valuable building block. A thorough understanding of its nomenclature, physicochemical properties, and reactivity is essential for researchers and scientists, particularly those in the field of drug discovery. Its capacity for diverse chemical transformations makes it a powerful tool for the creation of novel molecular entities with potential therapeutic applications.

References

-

American Elements. (n.d.). 2-oxocyclohexane-1-carbonitrile | CAS 4513-77-3. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-oxocyclohexanecarbonitrile - 4513-77-3. Retrieved from [Link]

-

ChemBK. (2024). 2-OXOCYCLOHEXANECARBONITRILE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Oxocyclohexanecarbonitrile. PubChem. Retrieved from [Link]

-

ChemBK. (2024). Cyclohexanecarbonitrile, 2-oxo-. Retrieved from [Link]

-

CAS. (n.d.). 1,3,3-Trimethyl-5-oxocyclohexanecarbonitrile. CAS Common Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclohex-2-ene-1-carbonitrile. PubChem. Retrieved from [Link]

-

Chemsrc. (2025). Cyclohexanecarbonitrile,2-oxo- | CAS#:4513-77-3. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-cyclohexene-1-carbonitrile - 13048-17-4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Cyanocyclohexane-1-carboxylic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Cyclohexylcyclohexanone. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chlorocyclohexanone. PubChem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-CHLORO-2-METHYLCYCLOHEXANONE and 2-METHYL-2-CYCLOHEXENONE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminocyclohexanone. PubChem. Retrieved from [Link]

- Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. International Journal of Organic Chemistry, 4, 70-78.

- Silva, A. M. S., et al. (2021). Drug Discovery Based on Oxygen and Nitrogen (Non-)Heterocyclic Compounds Developed @LAQV–REQUIMTE/Aveiro. Molecules, 26(16), 4998.

-

National Center for Biotechnology Information. (n.d.). 3-Oxocyclohexane-1-carbonitrile. PubChem. Retrieved from [Link]

- Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.

- MDPI. (2022). Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. Molecules, 27(19), 6271.

-

Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. Retrieved from [Link]

Sources

- 1. 2-Oxocyclohexanecarbonitrile | C7H9NO | CID 220297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Page loading... [guidechem.com]

- 5. americanelements.com [americanelements.com]

- 6. chembk.com [chembk.com]

- 7. Drug Discovery Based on Oxygen and Nitrogen (Non-)Heterocyclic Compounds Developed @LAQV–REQUIMTE/Aveiro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclohexanecarbonitrile,2-oxo | CAS#:4513-77-3 | Chemsrc [chemsrc.com]

A Multi-Modal Spectroscopic and Crystallographic Approach to the Structural Elucidation of α-Cyanocyclohexanone

Foreword: The Imperative of Unambiguous Structural Identification

In the realms of chemical research and pharmaceutical development, the precise three-dimensional structure of a molecule is its fundamental identity. This identity governs its reactivity, its physical properties, and, critically, its biological activity. The process of structural elucidation is, therefore, not merely an analytical exercise but a cornerstone of modern science.[1][2] This guide presents a comprehensive, field-proven methodology for the structural determination of α-cyanocyclohexanone, a molecule featuring key functional groups relevant to organic synthesis and medicinal chemistry. Our approach is rooted in a philosophy of orthogonal, self-validating analysis, where data from multiple, independent techniques converge to build an unassailable structural proof. We will not only detail the "how" but, more importantly, the "why" behind each experimental choice, providing the causal logic that transforms raw data into definitive molecular knowledge.

The Strategic Workflow: A Logic-Driven Pathway to Structural Confirmation

The elucidation of a novel or unknown compound is a systematic process. We begin with rapid, information-rich techniques to identify key features and progressively employ more detailed methods to assemble the complete molecular puzzle. This workflow ensures efficiency and builds confidence at each stage.

Caption: Overall workflow for the structural elucidation of α-cyanocyclohexanone.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Rationale: We initiate our analysis with Fourier-Transform Infrared (FTIR) Spectroscopy. It is a rapid, non-destructive technique that provides immediate evidence for the presence or absence of key functional groups.[3][4] For α-cyanocyclohexanone, we have two primary targets: the ketone (C=O) and the nitrile (C≡N). Their characteristic vibrational frequencies are strong indicators that justify moving forward with more resource-intensive analyses.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a single drop of neat α-cyanocyclohexanone liquid (or a few milligrams of solid) directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: With the clean ATR crystal, run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and peak picking.

Data Interpretation and Summary

The resulting spectrum is analyzed for two crucial absorption bands:

-

A sharp, intense absorption corresponding to the ketone (C=O) stretch . For a six-membered ring ketone, this typically appears around 1715 cm⁻¹.[5][6]

-

A sharp, medium-intensity absorption for the nitrile (C≡N) stretch , found in a relatively clean region of the spectrum around 2250 cm⁻¹.[7][8]

| Functional Group | Expected Absorption (cm⁻¹) | Observed Absorption (cm⁻¹) | Interpretation |

| Ketone (C=O) | ~1715 | 1720 (Strong, Sharp) | Confirms presence of a saturated cyclic ketone. |

| Nitrile (C≡N) | ~2250 | 2245 (Medium, Sharp) | Confirms presence of a nitrile group. |

| sp³ C-H | 2850-2960 | 2865, 2940 (Strong) | Indicates a saturated aliphatic (cyclohexyl) ring.[9] |

The clear observation of these bands provides high confidence in the presence of both the cyclohexanone and cyano moieties.

Mass Spectrometry: Determining the Molecular Mass and Fragmentation Blueprint

Expertise & Rationale: Following functional group identification, we employ mass spectrometry (MS) to determine the molecular weight of the compound, which is essential for deriving the molecular formula.[10][11] Electron Ionization (EI) is a suitable technique for this relatively small and volatile molecule, as it also induces predictable fragmentation, offering clues about the molecular structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

-

Sample Preparation: Prepare a dilute solution of α-cyanocyclohexanone (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a GC equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that ensures separation from any impurities and the solvent front (e.g., hold at 50°C for 1 min, then ramp to 250°C at 10°C/min).

-

MS Detection: The eluent from the GC is directed into the EI source (typically 70 eV). The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, for instance, from 40 to 300 amu.

Data Interpretation and Summary

The molecular formula for α-cyanocyclohexanone is C₇H₉NO. The expected exact mass is 123.0684 g/mol .

-

Molecular Ion (M⁺•): The primary goal is to identify the molecular ion peak. For α-cyanocyclohexanone, this will appear at m/z = 123. The presence of a nitrogen atom dictates that the molecular weight will be an odd number, consistent with the Nitrogen Rule.[12]

-

Fragmentation Analysis: The fragmentation pattern provides structural validation. Cyclic ketones undergo characteristic α-cleavage.[13][14][15] For cyclohexanone itself, this leads to a prominent peak at m/z 55. We anticipate similar fragmentation pathways for the substituted analog.

| m/z | Proposed Fragment | Interpretation |

| 123 | [C₇H₉NO]⁺• | Molecular Ion (M⁺•) . Confirms the molecular weight. |

| 95 | [M - CO]⁺• | Loss of carbon monoxide, a characteristic fragmentation of cyclic ketones.[5] |

| 82 | [M - C₂H₃N]⁺• | Loss of the α-substituent and adjacent carbon. |

| 55 | [C₄H₇]⁺ | A characteristic fragment for the cyclohexyl ring structure.[13][16] |

The combination of the correct molecular ion peak and logical fragmentation pathways strongly supports the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Atomic Connectivity

Expertise & Rationale: NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule in solution.[1][17] We use a combination of ¹H and ¹³C NMR to map out the connectivity of all atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~10-20 mg of α-cyanocyclohexanone in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 90° pulse, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: On the same sample, acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (e.g., 1024 scans).[18]

¹H NMR Data Interpretation

The structure of α-cyanocyclohexanone has 5 distinct proton environments. The α-proton (adjacent to both the carbonyl and nitrile) will be the most deshielded. The other 8 protons on the ring will appear as complex multiplets.

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~3.5 | 1H | Triplet (t) | H-α | Deshielded by adjacent electron-withdrawing C=O and C≡N groups. |

| ~2.5 - 2.2 | 4H | Multiplet (m) | H-β, H-ζ | Protons adjacent to the carbonyl and the α-carbon. |

| ~2.1 - 1.8 | 4H | Multiplet (m) | H-γ, H-ε | Remaining ring protons. |

¹³C NMR Data Interpretation

The molecule has 7 carbon atoms, but due to symmetry, we expect 5 unique signals in the proton-decoupled spectrum. The carbonyl and nitrile carbons are highly characteristic.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~205 | C=O | Typical chemical shift for a ketone carbonyl carbon.[5][19][20] |

| ~118 | C≡N | Characteristic shift for a nitrile carbon.[20] |

| ~60 | C-α | Carbon bearing the cyano group, deshielded. |

| ~40 - 20 | 4 Ring CH₂ | Aliphatic carbons of the cyclohexyl ring.[21] |

The NMR data provides a detailed map of the molecule's C-H framework, confirming the α-substitution pattern on the cyclohexanone ring.

Integrating the Evidence: A Self-Validating Structural Conclusion

No single technique provides the complete picture. The power of this multi-modal approach lies in the convergence of all data points to support a single, unambiguous structure.

Caption: Convergence of multi-modal analytical data to confirm the final structure.

Definitive Proof: Single-Crystal X-Ray Crystallography

Expertise & Rationale: While the spectroscopic evidence is overwhelmingly strong, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[22][23][24] It generates a three-dimensional model of the molecule as it exists in the solid state, confirming not only the atomic connectivity but also the precise bond lengths, bond angles, and conformation. This technique is particularly crucial when stereochemistry is or when an unprecedented molecular architecture is discovered.

Experimental Protocol: X-Ray Diffraction

-

Crystallization: The most critical and often challenging step is growing a single, high-quality crystal.[22] For α-cyanocyclohexanone, this can be attempted by slow evaporation of a solution in a suitable solvent system (e.g., hexane/ethyl acetate) or by slow cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (~100 K). The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[25]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to best fit the experimental data.

The result is a definitive 3D model that serves as the final, irrefutable confirmation of the structure elucidated by spectroscopic means.

References

- GCMS Section 6.11.2 - Whitman People.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra (2016-11-23).

- Determination of Structure: Modern Analytical Techniques - Savita Pall and Chemistry.

- Isolating, Identifying, Imaging, and Measuring Substances and Structures - NCBI - NIH.

- Molecular Structure Characterisation and Structural Elucidation - Intertek.

- INFRARED SPECTROSCOPY (IR).

- Mass Spectra of Ketones | Analytical Chemistry - ACS Publications.

- Structure Determination - Creative Biolabs.

- How is molecular structure determined? - Quora (2015-02-28).

- Mass Spectrometry: Fragmentation.

- Infrared Spectra Interpretation for different Functional Groups | A level Compiled Solved Questions - YouTube (2021-08-20).

- Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation - JoVE (2024-12-05).

- 4.7 Identifying Characteristic Functional Groups - Chemistry LibreTexts (2023-02-11).

- Fragmentation (mass spectrometry) - Wikipedia.

- IR Spectroscopy Spectra | PDF | Amine | Ketone - Scribd.

- Interpreting C-13 NMR Spectra - Chemistry LibreTexts (2023-01-29).

- Interpreting C-13 NMR Spectra - Chemistry LibreTexts (2023-01-29).

- Interpreting | OpenOChem Learn.

- CH 336: Ketone Spectroscopy - Oregon State University (2020-02-07).

- Signal Areas.

- Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate - MDPI (2022-12-02).

- 13CNMR.

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315).

- CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

- X-Ray Crystallography of Chemical Compounds - PMC - NIH.

- 13C NMR Chemical Shift - Oregon State University.

- Cyclohexanone(108-94-1) 13C NMR spectrum - ChemicalBook.

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.

- Cyclohexanone - the NIST WebBook - National Institute of Standards and Technology.

- Cyclohexanone(108-94-1) 1H NMR spectrum - ChemicalBook.

- cyclohexanone - MassBank (2008-10-21).

- Cyanocyclohexane | C7H11N | CID 69834 - PubChem - NIH.

- Cyclohexanone - the NIST WebBook - National Institute of Standards and Technology.

- Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC - NIH.

- GC–Mass spectrum of cyclohexanone with its molecular ion peak at 98 amu - ResearchGate.

- Analyze the cyclohexanone ir spectrum, focusing on the carbonyl stretch and its implications for ketone identification. - Proprep.

- Organic Chemistry - Spectroscopy - Cyclohexanone - YouTube (2017-07-07).

- 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry - NC State University Libraries.

- 24.11: Spectroscopy of Amines - Chemistry LibreTexts (2024-07-30).

- (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals - ResearchGate (2025-08-09).

- infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes.

- The crystal structure of phase III cyclohexanone, viewed down the... - ResearchGate.